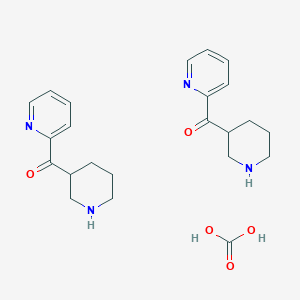

carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone is a compound that combines the properties of carbonic acid and a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone involves the reaction of piperidin-3-yl(pyridin-2-yl)methanone with carbonic acid. The reaction typically occurs under mild conditions, often using a copper-catalyzed approach for the oxidation of Csp3-H bonds to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of transition metal catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using copper catalysts under mild conditions to form aromatic ketones.

Reduction: Reduction reactions can be performed using hydrogenation techniques.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

Oxidation: Copper catalysts, water, and mild conditions.

Reduction: Hydrogen gas and palladium on carbon.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Aromatic ketones.

Reduction: Reduced forms of the compound with hydrogenated bonds.

Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine moieties allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Piperidin-3-yl(pyridin-2-yl)methanone: A closely related compound without the carbonic acid component.

Pyridin-2-yl(pyridin-4-yl)methanone: Another piperidine derivative with different substitution patterns.

Di(2-pyridyl)ketone: A compound with two pyridine rings and a ketone group.

Uniqueness

Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone is unique due to the presence of both carbonic acid and piperidine-pyridine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Formula: C12H14N2O3

CAS Number: 1559062-00-8

This compound features a piperidine ring and a pyridine moiety, which are significant in modulating its biological interactions.

Anticancer Properties

Recent studies have indicated that carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone exhibits promising anticancer properties. For instance, in vitro tests demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

The proposed mechanism involves the inhibition of key enzymes involved in tumor growth and survival. Specifically, it appears to interact with the apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates it may inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Table 2: BChE Inhibition Data

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective properties, carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone has shown anti-inflammatory effects in animal models. The compound appears to reduce the levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing tumor xenografts demonstrated that administration of carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation.

Case Study 2: Neuroprotection in Alzheimer's Model

In a transgenic mouse model of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Properties

Molecular Formula |

C23H30N4O5 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone |

InChI |

InChI=1S/2C11H14N2O.CH2O3/c2*14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10;2-1(3)4/h2*1-2,5,7,9,12H,3-4,6,8H2;(H2,2,3,4) |

InChI Key |

DYAUBJIHMSYACT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=CC=N2.C1CC(CNC1)C(=O)C2=CC=CC=N2.C(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.